2,5-Dibromo-3,4,6-trifluorophenol

Overview

Description

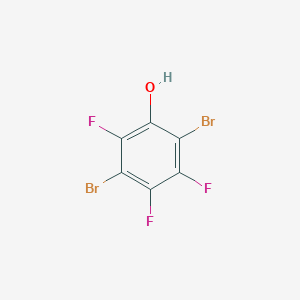

2,5-Dibromo-3,4,6-trifluorophenol is a halogenated phenol with the molecular formula C₆HBr₂F₃O and a molecular weight of 305.87 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the phenol ring, which imparts unique chemical properties and reactivity. It is primarily used in research and industrial applications due to its distinctive structure and reactivity.

Preparation Methods

The synthesis of 2,5-Dibromo-3,4,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 3,4,6-trifluorophenol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2,5-Dibromo-3,4,6-trifluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted phenol derivatives.

Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dibromo-3,4,6-trifluorophenol is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: Its derivatives are used in the study of enzyme inhibition and as probes for biological assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4,6-trifluorophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The bromine and fluorine atoms can form halogen bonds with biological molecules, influencing their activity and function . The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

2,5-Dibromo-3,4,6-trifluorophenol can be compared with other halogenated phenols such as:

2,4,6-Tribromophenol: Similar in structure but lacks fluorine atoms, resulting in different reactivity and applications.

2,3,5,6-Tetrafluorophenol: Contains more fluorine atoms but no bromine, leading to distinct chemical properties and uses.

2,3,4,5,6-Pentafluorophenol: Fully fluorinated phenol with unique reactivity compared to partially fluorinated derivatives.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts a balance of reactivity and stability, making it valuable for specific research and industrial applications.

Biological Activity

2,5-Dibromo-3,4,6-trifluorophenol (DBTFP) is a halogenated phenolic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. Understanding the biological activity of DBTFP is crucial for its applications in medicinal chemistry, environmental science, and material science.

- Chemical Formula : C₆HBr₂F₃O

- Molecular Weight : 325.87 g/mol

- CAS Number : 2773998

Biological Activity Overview

The biological activity of DBTFP can be categorized into several key areas:

-

Antimicrobial Activity :

- DBTFP has shown promising results against various bacterial strains. Studies indicate that the presence of bromine and fluorine substituents enhances its antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic processes.

-

Anticancer Potential :

- Preliminary studies have suggested that DBTFP exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical signaling pathways involved in cell proliferation.

-

Antioxidant Activity :

- The trifluoromethyl groups in DBTFP contribute to its ability to scavenge free radicals, providing a protective effect against oxidative stress in cellular models.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of DBTFP against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Anticancer Studies

Research evaluating the cytotoxic effects of DBTFP on human pancreatic cancer cells (PANC-1) revealed an IC₅₀ value of approximately 45 µM after 72 hours of exposure. This suggests moderate potency compared to standard chemotherapeutics.

| Cell Line | IC₅₀ (µM) at 72h |

|---|---|

| PANC-1 | 45 |

| Mia PaCa-2 | 50 |

| BxPC-3 | 55 |

The mechanism was linked to caspase-dependent apoptosis, with increased levels of cleaved caspase-3 observed in treated cells.

Mechanistic Insights

The proposed mechanism for the biological activity of DBTFP includes:

- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.

- Inhibition of Signal Transduction Pathways : DBTFP may interfere with pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,5-Dibromo-3,4,6-trifluorophenol, and how can regioselectivity be controlled?

- Methodological Answer :

- Halogenation Strategies : Sequential bromination and fluorination are critical. Bromination is typically achieved using bromine (Br₂) in non-polar solvents (e.g., n-pentane) under reflux conditions (273–298 K), as seen in analogous dihalogenated phenol syntheses . Fluorination may employ fluorinating agents like KF or Selectfluor under anhydrous conditions.

- Regioselectivity Control : Electron-withdrawing substituents (e.g., fluorine) direct bromination to para/meta positions. Steric effects from bulky groups (e.g., phenyl rings) can further influence substitution patterns, as observed in related compounds .

- Key Conditions : Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents determine product distribution. For example, extended heating (12 hours) in shifted reaction pathways via Favorskii-type intermediates .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹⁹F NMR : Identifies fluorine environments; coupling patterns (e.g., J₃,₄ or J₄,₆) reveal substitution geometry .

- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms bromine/fluorine positions via splitting patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., Br₂/F₃ clusters) .

- X-Ray Diffraction (XRD) : Resolves crystal packing and halogen interactions (e.g., Br⋯Br contacts) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases phenol acidity (pKa ~5–7), enhancing deprotonation for nucleophilic substitutions. Bromine’s polarizability stabilizes transition states in Suzuki-Miyaura couplings .

- Steric Hindrance : Ortho-substituted bromine/fluorine groups hinder access to the aromatic ring, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .

- Case Study : In -Dibromo-2,6-difluorotoluene derivatives showed reduced reactivity in SNAr reactions due to steric congestion, requiring elevated temperatures (80–100°C) .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer :

- Halogen Interactions : Br⋯Br (Type I, d ≈ 3.8 Å) and C–H⋯F contacts dominate packing, complicating unit-cell determination. Use low-temperature (153 K) XRD to reduce thermal motion artifacts .

- Data Collection/Refinement :

- Space Group : Orthorhombic systems (e.g., P2₁2₁2₁) are common for halogenated aromatics .

- Software Tools : SHELXL for refining heavy atoms; APEX2/SAINT-NT for data integration .

- Example Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 9.430, 9.456, 24.857 |

| V (ų) | 2216.6 |

| Z | 4 |

| R₁ (I > 2σ) | 0.022 |

Q. How can computational modeling predict the thermodynamic stability and intermolecular interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) to assess substituent effects on resonance and charge distribution.

- Hirshfeld Surface Analysis : Quantifies Br⋯Br, F⋯H, and π-π interactions. For example, showed Br⋯Br contacts contribute ~15% to crystal packing .

- MD Simulations : Predict solubility in polar aprotic solvents (e.g., DMF) by modeling dipole-dipole interactions .

Q. Data Contradictions and Resolution

- Synthetic Yield Discrepancies : reports 70% yield under reflux, while similar reactions at room temperature yield <50% . Resolution: Reflux promotes intermediate cyclization via dehydration, favoring product formation .

- Crystallographic Anomalies : Discrepancies in Br⋯Br distances (3.6–3.8 Å) across studies suggest solvent-dependent packing. Use high-resolution synchrotron data to resolve ambiguities .

Properties

IUPAC Name |

2,5-dibromo-3,4,6-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDBPLLKPZOQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378824 | |

| Record name | 2,5-dibromo-3,4,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5510-39-4 | |

| Record name | 2,5-dibromo-3,4,6-trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.